molecular formula C13H13N3O4 B11989000 N'-acetyl-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarbohydrazide

N'-acetyl-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarbohydrazide

Cat. No.: B11989000
M. Wt: 275.26 g/mol
InChI Key: BGMABTGUMVMHGG-UHFFFAOYSA-N
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Description

N’-acetyl-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarbohydrazide is a complex organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-acetyl-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarbohydrazide typically involves multiple steps. One common method starts with the preparation of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline, which is then acetylated to form the desired compound. The reaction conditions often involve the use of acetic anhydride and a base such as pyridine to facilitate the acetylation process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N’-acetyl-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles like amines, thiols, and halides are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction can produce alcohol or amine derivatives.

Scientific Research Applications

N’-acetyl-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarbohydrazide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-acetyl-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarbohydrazide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    4-hydroxyquinoline: Shares the quinoline core structure but lacks the acetyl and carbohydrazide groups.

    1-methyl-2-oxo-1,2-dihydroquinoline: Similar structure but without the hydroxy and carbohydrazide functionalities.

Uniqueness

N’-acetyl-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarbohydrazide is unique due to its specific functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C13H13N3O4

Molecular Weight

275.26 g/mol

IUPAC Name

N'-acetyl-4-hydroxy-1-methyl-2-oxoquinoline-3-carbohydrazide

InChI

InChI=1S/C13H13N3O4/c1-7(17)14-15-12(19)10-11(18)8-5-3-4-6-9(8)16(2)13(10)20/h3-6,18H,1-2H3,(H,14,17)(H,15,19)

InChI Key

BGMABTGUMVMHGG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NNC(=O)C1=C(C2=CC=CC=C2N(C1=O)C)O

Origin of Product

United States

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